molecular formula C11H14N2O2 B1285135 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 924845-80-7

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1285135
M. Wt: 206.24 g/mol
InChI Key: JAFHSKFERWZSTH-UHFFFAOYSA-N
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Description

The compound of interest, 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one, is a derivative of the benzoxazinone family. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related benzoxazinone derivatives involves various organic reactions. For instance, the synthesis of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved through a reaction catalyzed by 18-crown-6-ether at room temperature, using potassium carbonate and allyl bromide in dry acetone . Similarly, a series of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives were synthesized by linking amino acids and dipeptides to the benzoxazinone moiety via an amide bond . These methods suggest that the synthesis of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one could potentially involve similar strategies, such as the use of appropriate amino acid derivatives or alkylating agents.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as 2D-NMR, including gHSQC and gHMBC measurements. For example, the structure of 7-allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was verified using these methods and further confirmed by single-crystal X-ray diffraction . The molecular structure includes extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are common features that could also be expected in the molecular structure analysis of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one.

Chemical Reactions Analysis

The reactivity of benzoxazinone derivatives with various nucleophiles has been explored. For instance, 6-iodo-4H-3,1-benzoxazin-4-one was allowed to react with nitrogen nucleophiles, leading to the formation of annelated quinazolinone derivatives and other related systems . This indicates that the compound of interest may also exhibit reactivity towards different nucleophiles, potentially leading to a variety of chemical transformations and new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of amino groups, for example, can confer the ability to form hydrogen bonds, which can affect solubility and stability. The antimicrobial activities of these compounds, as seen in the synthesized 6-iodo-4H-3,1-benzoxazin-4-one derivatives, suggest that the compound of interest may also possess biological activities worth exploring . The inhibitory activity towards human leukocyte elastase by some benzoxazinone derivatives indicates potential pharmaceutical applications .

properties

IUPAC Name

6-amino-5,7,8-trimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-5-6(2)11-10(7(3)9(5)12)13-8(14)4-15-11/h4,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHSKFERWZSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1N)C)NC(=O)CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589355
Record name 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

924845-80-7
Record name 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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